7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound with a complex structure that includes a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 2-Methylbenzyl Group: This step involves the alkylation of the benzoxazepine ring with 2-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepines.
Scientific Research Applications
7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-(2-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: shares structural similarities with other benzoxazepine derivatives.
7-chloro-4-(2-methylbenzyl)-4-quinazolinamine: is another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-4-[(2-methylphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-4-2-3-5-13(12)9-19-10-14-8-15(18)6-7-16(14)21-11-17(19)20/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICQRZUPBYMEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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